rac 1-Hydroxy Ketorolac Methyl Ester is a derivative of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for pain relief. This compound is classified as a methyl ester of 1-hydroxy Ketorolac and is recognized for its role in scientific research, particularly in pharmacokinetics and metabolic studies. Its molecular formula is with a molecular weight of 285.30 g/mol. The compound is often utilized as a reference standard in analytical chemistry due to its structural characteristics and biological relevance.
The primary source of rac 1-Hydroxy Ketorolac Methyl Ester is its synthesis from Ketorolac, which itself is derived from the racemic mixture of profen-type compounds. The classification of this compound falls under the category of organic compounds, specifically within the subgroup of carboxylic acid derivatives, highlighting its functional groups that contribute to its reactivity and biological activity.
The synthesis of rac 1-Hydroxy Ketorolac Methyl Ester can be achieved through several methods:
These methods have been optimized to achieve high yields and purity, making them suitable for both laboratory-scale and industrial production.
The molecular structure of rac 1-Hydroxy Ketorolac Methyl Ester features a central pyrrolidine ring, a hydroxyl group, and a benzoyl moiety. The structural representation can be summarized as follows:
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O
BVOPXASBFYEPRL-FIBGUPNXSA-N
This structure allows for various chemical interactions, which are crucial for its biological activity .
rac 1-Hydroxy Ketorolac Methyl Ester is involved in several significant chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its pharmacological profile .
The mechanism of action of rac 1-Hydroxy Ketorolac Methyl Ester is analogous to that of Ketorolac itself. It primarily functions as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in converting arachidonic acid into prostaglandins—molecules involved in inflammation and pain signaling. By inhibiting these enzymes, rac 1-Hydroxy Ketorolac Methyl Ester effectively reduces inflammation, alleviates pain, and lowers fever .
These properties are crucial for understanding how the compound behaves under various conditions, influencing its application in research and industry .
rac 1-Hydroxy Ketorolac Methyl Ester has several important applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0